molecular formula C18H18N4O4S B15079221 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B15079221
M. Wt: 386.4 g/mol
InChI Key: ZHZGWHUJZLPUTA-VXLYETTFSA-N
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Description

4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group and a mercapto group attached to the triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL typically involves the following steps :

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under specific reaction conditions. This step often involves the use of hydrazine derivatives and carbon disulfide.

    Introduction of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a substitution reaction, where the triazole ring is reacted with a suitable trimethoxyphenyl derivative.

    Attachment of the Mercapto Group: The mercapto group is introduced by reacting the intermediate compound with thiol-containing reagents under controlled conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL undergoes various chemical reactions, including :

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions under specific conditions, leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL has several scientific research applications, including :

    Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines, including lung, breast, and ovarian cancer cells.

    Biology: The compound has been investigated for its ability to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for cancer therapy.

    Pharmacology: The compound’s ability to bind to specific molecular targets, such as the colchicine site, has been explored through molecular docking studies.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL involves its interaction with specific molecular targets and pathways :

    Binding to Molecular Targets: The compound binds to the colchicine site, inhibiting microtubule polymerization and disrupting the mitotic spindle formation in cancer cells.

    Induction of Apoptosis: The compound induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

    Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL can be compared with other similar compounds, such as :

    3-Mercapto-1,2,4-triazole Derivatives: These compounds share the triazole ring and mercapto group but may have different substituents on the triazole ring.

    Trimethoxyphenyl-Substituted Triazoles: These compounds have the 3,4,5-trimethoxyphenyl group but may lack the mercapto group or have different substituents on the triazole ring.

The uniqueness of 4-(((3-MERCAPTO-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)PHENOL lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-4-6-13(23)7-5-11/h4-10,23H,1-3H3,(H,21,27)/b19-10+

InChI Key

ZHZGWHUJZLPUTA-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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